2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride typically involves a multi-step process. One common method includes the reaction of 2-bromo-1-fluoro-4-methoxybenzene with isopropylmagnesium bromide at 0°C for one hour, followed by the addition of sulfuryl dichloride in tetrahydrofuran at -30°C for 30 minutes . This method ensures the formation of the desired sulfonyl chloride compound with high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve large-scale production efficiently.
Chemical Reactions Analysis
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Electrophilic Aromatic Substitution: The presence of the fluorine and methoxy groups can influence the reactivity of the benzene ring, making it suitable for further functionalization through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include sulfuryl chloride, isopropylmagnesium bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The fluorine and methoxy groups on the benzene ring can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride can be compared with similar compounds such as:
5-Fluoro-2-methoxybenzene-1-sulfonyl chloride: This compound has a similar structure but with different positions of the fluorine and methoxy groups, which can affect its reactivity and applications.
2-Fluoro-5-methylbenzenesulfonyl chloride: The presence of a methyl group instead of a methoxy group can lead to different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior.
Properties
IUPAC Name |
2-fluoro-5-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZOFVLIUUROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577478 | |
Record name | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-01-6 | |
Record name | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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